![molecular formula C22H21N5O2S B2618267 (3-(furan-2-yl)-1H-pyrazol-5-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1257659-20-3](/img/structure/B2618267.png)
(3-(furan-2-yl)-1H-pyrazol-5-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, a phenylthiazole ring, and a piperazine ring . It is a potential candidate for antimicrobial and anticancer studies .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted benzofuran-2-yl (phenyl)methanone analogs were synthesized using condensation . The synthesized compounds were confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups, including a furan ring, a pyrazole ring, a phenylthiazole ring, and a piperazine ring . These functional groups contribute to the compound’s chemical properties and potential biological activities.Scientific Research Applications
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In a study by Mandala et al., a series of novel derivatives containing this core structure were synthesized. These compounds exhibited significant antibacterial and antifungal activity, comparable to standard antimicrobial agents . Further investigations using docking studies with protein structures revealed insights into their inhibitory potency.
Antitubercular Potential
While not directly studied for antitubercular activity, the inclusion of a piperazine moiety in similar compounds has shown promise. Designing derivatives with this core structure and evaluating them against Mycobacterium tuberculosis could be an interesting avenue for future research .
Future Directions
The future directions for research on this compound could include further exploration of its antimicrobial and anticancer activities, as well as investigation of its other potential biological activities. Additionally, further studies could explore its synthesis, chemical reactions, and physical and chemical properties .
Mechanism of Action
Target of action
The exact targets of (3-(furan-2-yl)-1H-pyrazol-5-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone
Compounds containing thiazole and piperazine rings have been found to interact with various biological targets, including enzymes and receptors .
Mode of action
The mode of action of (3-(furan-2-yl)-1H-pyrazol-5-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone
Thiazole-containing compounds can interact with their targets through various mechanisms, such as donor-acceptor interactions and nucleophilic reactions .
Biochemical pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by (3-(furan-2-yl)-1H-pyrazol-5-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone
. Thiazole-containing compounds can potentially activate or inhibit various biochemical pathways .
Result of action
The molecular and cellular effects of (3-(furan-2-yl)-1H-pyrazol-5-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone
Thiazole-containing compounds can have various effects at the molecular and cellular level, depending on their specific targets .
properties
IUPAC Name |
[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c28-22(18-13-17(24-25-18)20-7-4-12-29-20)27-10-8-26(9-11-27)14-21-23-19(15-30-21)16-5-2-1-3-6-16/h1-7,12-13,15H,8-11,14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCLXZUJVVJRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=NNC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(furan-2-yl)-1H-pyrazol-5-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone |
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